molecular formula C6H15I2N B2881231 Diethyl(2-iodoethyl)amine hydroiodide CAS No. 879659-60-6

Diethyl(2-iodoethyl)amine hydroiodide

Cat. No.: B2881231
CAS No.: 879659-60-6
M. Wt: 355.002
InChI Key: PYJIENIOICTQIP-UHFFFAOYSA-N
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Description

Diethyl(2-iodoethyl)amine hydroiodide: It is characterized by the presence of an iodine atom attached to an ethylamine group, which is further substituted with diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl(2-iodoethyl)amine hydroiodide typically involves the reaction of diethylamine with 2-iodoethanol in the presence of hydroiodic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Diethyl(2-iodoethyl)amine hydroiodide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions with the use of solvents such as ethanol or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used, often requiring specific pH conditions and temperatures.

Major Products Formed:

    Substitution Reactions: Products may include azidoethylamine derivatives, cyanoethylamine derivatives, and thioethylamine derivatives.

    Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: Diethyl(2-iodoethyl)amine hydroiodide is used as an intermediate in the synthesis of various organic compounds

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceutical compounds. Its ability to undergo substitution reactions makes it valuable in the design of new drugs with improved efficacy and safety profiles.

Industry: The compound is also used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in the development of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which Diethyl(2-iodoethyl)amine hydroiodide exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom in the compound can act as a leaving group, facilitating substitution reactions that lead to the formation of new chemical bonds. This reactivity is harnessed in both synthetic chemistry and medicinal applications to create new compounds with desired properties.

Comparison with Similar Compounds

  • Diethyl(2-bromoethyl)amine hydrobromide
  • Diethyl(2-chloroethyl)amine hydrochloride
  • Diethyl(2-fluoroethyl)amine hydrofluoride

Comparison: Diethyl(2-iodoethyl)amine hydroiodide is unique among its similar compounds due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This difference in atomic size and polarizability can influence the compound’s reactivity and the types of reactions it can undergo. For example, the iodine atom’s ability to act as a leaving group in substitution reactions is generally superior to that of bromine, chlorine, or fluorine, making this compound a more versatile reagent in organic synthesis.

Properties

IUPAC Name

N,N-diethyl-2-iodoethanamine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14IN.HI/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJIENIOICTQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCI.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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